molecular formula C8H10N2O4S B241609 1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione CAS No. 131086-26-5

1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Cat. No. B241609
CAS RN: 131086-26-5
M. Wt: 230.24 g/mol
InChI Key: BNVOMPQTQUUYHU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione” is a pharmaceutical secondary standard and certified reference material . It is also known as Lamivudine EP Impurity G .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N3O3S . It has a molecular weight of 229.26 . The structure includes a pyrimidine ring and an oxathiolane ring, which are connected by a hydroxymethyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the available resources.

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle this compound with appropriate safety measures.

properties

CAS RN

131086-26-5

Product Name

1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m1/s1

InChI Key

BNVOMPQTQUUYHU-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=CC(=O)NC2=O

SMILES

C1C(OC(S1)CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=O)NC2=O

Other CAS RN

149819-44-3

Origin of Product

United States

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